An In-depth Technical Guide to 4,4,5,5,5-Pentafluoro-1-pentanol: Core Chemical Properties and Applications
An In-depth Technical Guide to 4,4,5,5,5-Pentafluoro-1-pentanol: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and significant applications of 4,4,5,5,5-Pentafluoro-1-pentanol. This fluorinated alcohol is a critical building block in pharmaceutical synthesis, most notably in the production of the anti-breast cancer agent, Fulvestrant.
Core Chemical and Physical Properties
4,4,5,5,5-Pentafluoro-1-pentanol is a colorless to light yellow liquid with a chemical structure that imparts unique properties, including enhanced stability and hydrophobicity compared to its non-fluorinated counterparts.[1] These characteristics make it a valuable intermediate and solvent in specialized organic synthesis.
| Property | Value | Reference |
| CAS Number | 148043-73-6 | [2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₅H₇F₅O | [4][6][7] |
| Molecular Weight | 178.10 g/mol | [3][4][5][6] |
| Boiling Point | 62-64 °C at 35 mmHg | [2][5][7] |
| 133 °C at 760 mmHg | [3] | |
| Density | 1.35 g/mL at 25 °C | [2][3][5][7] |
| Refractive Index (n20/D) | 1.33 | [2][5][7] |
| Flash Point | 62.8 °C (145.0 °F) - closed cup | [5] |
| Appearance | Colorless to yellow liquid | [2][7] |
| Purity | >93.0% (GC) to 95% | [5][7][8][10] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon chain. The protons closest to the hydroxyl group (-CH₂OH) would appear as a triplet, while the other methylene groups (-CH₂-) would exhibit more complex splitting patterns due to coupling with both adjacent protons and the fluorine atoms on the neighboring carbon.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms. The chemical shifts will be influenced by the neighboring fluorine and oxygen atoms. The carbons directly bonded to fluorine will show splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two main signals corresponding to the -CF₂- and -CF₃ groups. The signals would be split due to F-F coupling. The chemical shifts in ¹⁹F NMR are highly sensitive to the chemical environment.[1][4][11][12]
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[13] Another significant absorption is the C-O stretch, which typically appears in the 1260-1050 cm⁻¹ region.[13] Additional peaks corresponding to C-H and C-F stretching and bending vibrations would also be present.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) for an alcohol is often weak or absent.[14] Fragmentation patterns would likely involve the loss of a water molecule (M-18), as well as cleavage of the carbon-carbon bonds.[14][15] The presence of the pentafluoroethyl group would lead to characteristic fragmentation patterns involving the loss of fluorine atoms or fluorinated fragments.[16]
Experimental Protocols
Synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol
A common method for the synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol involves the radical addition of pentafluoroiodoethane to allyl alcohol, followed by dehalogenation.[2][7]
Materials:
-
Pentafluoroiodoethane
-
Allyl alcohol
-
Iron acetylacetonate
-
6,6'-dimethyl-2,2'-bipyridine
-
1,2-dichloroethane
-
Cesium carbonate
-
Triisopropylsilane
-
Hydrochloric acid
Procedure:
-
Under an inert gas atmosphere, add iron acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine, and 1,2-dichloroethane to a reactor. Stir the mixture at room temperature for 30 minutes.[2][7]
-
Sequentially add allyl alcohol, cesium carbonate, pentafluoroiodoethane, and triisopropylsilane.[2][7]
-
Heat the reaction mixture to 80 °C and maintain for 24 hours. Monitor the reaction for the complete consumption of allyl alcohol.[2][7]
-
Once the reaction is complete, cool the mixture to room temperature.[2][7]
-
Recover the excess pentafluoroiodoethane.[7]
-
Introduce nitrogen into the system and quench the reaction by adding hydrochloric acid.[7]
-
Wash the mixture and separate the organic phase.[7]
-
Distill off the solvent from the organic phase.[7]
-
Purify the crude product by rectification to obtain 4,4,5,5,5-Pentafluoro-1-pentanol.[7] A yield of approximately 90.4% can be expected.[7]
Another patented process describes a two-step synthesis from perfluoroethyl iodide and allyl alcohol, followed by hydrogenolytic dehalogenation, yielding a product with 99.9% purity as determined by gas chromatography.[17]
Purification
Purification is typically achieved through distillation under reduced pressure.[17] For pharmaceutical applications where high purity is critical, further purification may be necessary to remove any by-products or unreacted starting materials.[17]
Applications in Drug Development
The primary application of 4,4,5,5,5-Pentafluoro-1-pentanol in drug development is as a key intermediate in the synthesis of Fulvestrant.[2][3] Fulvestrant is a medication used to treat hormone receptor-positive metastatic breast cancer.[2][3]
The synthesis of Fulvestrant involves the activation of the hydroxyl group of 4,4,5,5,5-Pentafluoro-1-pentanol, typically by converting it to a sulfonate leaving group.[2][3] This activated intermediate is then reacted with 9-mercapto-1-nonanol to form 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol.[2][3] This thioether is subsequently converted to a bromide and coupled with a steroid backbone to yield Fulvestrant.[2][3]
Mandatory Visualizations
Caption: Synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol.
Caption: Workflow for the synthesis of Fulvestrant.
Safety and Handling
4,4,5,5,5-Pentafluoro-1-pentanol is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[5][8] It is a combustible liquid.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
4,4,5,5,5-Pentafluoro-1-pentanol is a fluorinated alcohol with significant importance in the pharmaceutical industry. Its unique chemical and physical properties make it an essential building block for the synthesis of complex molecules like Fulvestrant. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and professionals in the fields of chemistry and drug development. Further investigation into its spectroscopic characterization would be beneficial for more detailed analytical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. 4,4,5,5,5-Pentafluoro-1-pentanol (PFP) — Valliscor [valliscor.com]
- 4. biophysics.org [biophysics.org]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. 4,4,5,5,5-Pentafluoro-1-pentanol | 148043-73-6 [chemicalbook.com]
- 8. 4,4,5,5,5-Pentafluoro-1-pentanol | 148043-73-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. amiscientific.com [amiscientific.com]
- 10. 4,4,5,5,5-Pentafluoro-1-pentanol | CAS#:148043-73-6 | Chemsrc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. whitman.edu [whitman.edu]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. US6002053A - Process for preparing pentafluoropentanol - Google Patents [patents.google.com]
